6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine
Overview
Description
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine is a heterocyclic compound that features a fused ring system combining a cycloheptane ring with a pyrimidine ring
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Safety and Hazards
Future Directions
Thiophene and its substituted derivatives, which include “6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine”, show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol: Similar structure but with hydroxyl groups at positions 2 and 4.
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta-4,5-thieno[2,3-d]pyrimidine: Contains a thieno ring fused to the cycloheptane ring.
Uniqueness
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-11-6-7-4-2-1-3-5-8(7)12-9/h6H,1-5H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTPXRVXSLDXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(N=C2CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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